Isobutylthiourea

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Researchers requiring a validated TRPA1 probe often face supply inconsistency. Isobutylthiourea (CAS 1516-33-2) is a structure-specific TRPA1 antagonist (IC50 = 5.5 µM) with a LogP of ~0.70, enabling membrane permeability studies. Key supply facts: - Batch-to-batch consistency verified by NMR/HPLC. - Global shipping with custom clearance support. - 95% purity standard; higher purities available upon request.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 1516-33-2
Cat. No. B075167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylthiourea
CAS1516-33-2
SynonymsThiourea,N-(2-Methylpropyl)-
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC(C)CNC(=S)N
InChIInChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
InChIKeyRGTMILHZLXZRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylthiourea Procurement Guide


Isobutylthiourea (CAS 1516-33-2), also known as N-(2-methylpropyl)thiourea, is a monosubstituted thiourea derivative characterized by an isobutyl group attached to one nitrogen atom of the thiourea core [1]. This organosulfur compound is primarily utilized as a research tool in biochemical assays and as a synthetic intermediate. Its physical properties, including a predicted logP of approximately 0.70, indicate moderate lipophilicity, which influences its behavior in various experimental systems compared to the parent thiourea . While it shares the thiourea core with many analogs, its specific alkyl substitution profile underpins its unique utility in targeted applications, such as ion channel pharmacology.

Why Isobutylthiourea Cannot Be Substituted


Substituting Isobutylthiourea with generic thiourea (CAS 62-56-6) or other monosubstituted analogs like phenylthiourea (CAS 103-85-5) is not scientifically valid due to significant differences in physicochemical and biological properties. For instance, the calculated octanol-water partition coefficient (LogP) for Isobutylthiourea is approximately 0.70 , compared to a LogP of -1.05 for the parent thiourea . This marked difference in lipophilicity directly impacts membrane permeability, bioavailability, and metal-chelating behavior. Consequently, experimental outcomes related to cellular uptake, enzyme inhibition, and corrosion inhibition are not transferable between these compounds. The evidence below quantifies these critical differentiators that inform proper material selection.

Isobutylthiourea Differentiation Evidence


TRPA1 Channel Antagonism

Isobutylthiourea demonstrates quantifiable and specific antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a critical target in pain and inflammatory research. This activity is not a general property of the thiourea class. In a standardized functional assay using rat TRPA1 expressed in HEK293 cells, Isobutylthiourea inhibited allyl isothiocyanate (AITC)-induced calcium influx with an IC50 of 5,500 nM (5.5 µM) [1]. The parent compound, thiourea, is not reported to exhibit this specific, high-value pharmacological activity.

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Enhanced Lipophilicity

The introduction of the isobutyl group significantly alters the lipophilicity of the molecule, a key determinant of its behavior in biological and industrial systems. The ACD/LogP value for Isobutylthiourea is predicted to be 0.70 . In stark contrast, the LogP for the parent thiourea molecule is reported as -1.05 . This shift from a hydrophilic to a moderately lipophilic compound is expected to enhance membrane permeability and surface adsorption properties.

Physicochemical Property LogP ADME Corrosion Inhibitor Design

Physicochemical Property Differences

The addition of the isobutyl group results in a distinct physicochemical profile compared to thiourea. Isobutylthiourea has a predicted boiling point of 194.6 ± 23.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³ . The parent thiourea, a crystalline solid, melts at 171-175 °C and boils at 186.8 °C, with a higher density of 1.405 g/cm³ . These differences in physical state and thermal properties reflect the impact of the alkyl substituent on intermolecular interactions and molecular packing.

Physical Property Boiling Point Density Formulation

Isobutylthiourea Application Scenarios


TRPA1 Pharmacological Probe

Isobutylthiourea is specifically indicated for use as a chemical probe in TRPA1 research. Its quantifiable antagonism of the TRPA1 channel (IC50 = 5.5 µM) [1] makes it a valuable tool for investigating the channel's role in pain, inflammation, and sensory biology. This application is predicated on its specific activity, which distinguishes it from inactive analogs like thiourea. Procurement for this purpose should prioritize verified identity and purity, as this activity is structure-specific.

Synthetic Intermediate

Due to its enhanced lipophilicity (LogP = 0.70) compared to the parent thiourea (LogP = -1.05) , Isobutylthiourea is a strategic starting material for synthesizing more complex, membrane-permeable molecules . Researchers aiming to incorporate a thiourea moiety with moderate hydrophobicity into a lead compound or a ligand should select this compound over hydrophilic alternatives. The difference in LogP is a key design parameter for modulating pharmacokinetic properties.

Corrosion Inhibitor Component

The class of thiourea derivatives is known for its corrosion inhibition properties on mild steel in acidic environments [2]. The significantly higher LogP of Isobutylthiourea (0.70) relative to thiourea (-1.05) suggests a greater driving force for adsorption onto metal surfaces from aqueous solutions. This property makes it a candidate for formulating inhibitor blends where enhanced surface coverage and hydrophobicity are desired, offering a potential performance advantage over more hydrophilic thiourea-based inhibitors.

Metal Complex Synthesis

As a thiourea derivative, Isobutylthiourea can act as a ligand for metal ions [3]. The presence of the isobutyl group provides steric and electronic properties distinct from thiourea or phenylthiourea, which can influence the geometry, stability, and solubility of the resulting metal complexes. This tunability is essential in materials science and catalysis research, where the ligand's substituents dictate the properties of the final coordination compound. Procurement for this use case requires consideration of the specific steric and electronic effects imparted by the isobutyl group.

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